2-({1-[3-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline
Description
Properties
IUPAC Name |
(3-quinoxalin-2-yloxypyrrolidin-1-yl)-[3-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3/c21-20(22,23)29-14-5-3-4-13(10-14)19(27)26-9-8-15(12-26)28-18-11-24-16-6-1-2-7-17(16)25-18/h1-7,10-11,15H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSAAOQHEIVJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC(=CC=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[3-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline is a novel quinoxaline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of a trifluoromethoxy group enhances its lipophilicity and stability, which are crucial for biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 342.3 g/mol |
| CAS Number | 2198166-89-9 |
| Structural Formula | Structure |
Anticancer Properties
Recent studies indicate that quinoxaline derivatives, including this compound, exhibit significant anticancer activities. In vitro assays have demonstrated that this compound can inhibit tumor cell proliferation effectively.
- Inhibition of Tumor Cell Lines : The compound showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity. For example:
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific signaling pathways related to cell proliferation and apoptosis. The presence of the pyrrolidine ring is believed to play a role in enhancing interaction with cellular targets.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : Studies have shown that derivatives similar to this compound possess dual activity as both anticancer and antimicrobial agents, showcasing their versatility .
Case Study 1: Synthesis and Evaluation
A study synthesized several quinoxaline derivatives, including our compound of interest, and evaluated their biological activities. The results indicated that modifications to the quinoxaline structure significantly influenced their efficacy against cancer cells and bacteria .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on structure-activity relationships revealed that the incorporation of specific functional groups, such as the trifluoromethoxy moiety, enhances both anticancer and antimicrobial activities. This highlights the importance of molecular design in developing effective therapeutic agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and electronic features of 2-({1-[3-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline with related compounds:
Key Observations:
- Lipophilicity : The CF3O group increases logP compared to dimethoxy analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Metabolic Stability : Fluorine atoms in the trifluoromethoxy group resist oxidative metabolism, offering a pharmacokinetic advantage over methoxy groups .
Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, analogs suggest possible applications:
- Kinase Inhibition : highlights a pyrrolidine-based TRKA kinase inhibitor with fluorophenyl and methoxyethyl groups. The target compound’s trifluoromethoxy substituent may similarly modulate kinase selectivity but with distinct steric and electronic profiles .
- Heterocyclic Reactivity: and demonstrate that quinoxaline derivatives with triazole or pyrazolo-oxazine moieties exhibit diverse reactivity and bioactivity. The target compound’s pyrrolidine-ether linkage may confer conformational flexibility, aiding target engagement .
Q & A
Q. Stereochemical Elucidation
- X-ray Crystallography : Absolute configuration determination (e.g., ’s R = 0.042 for observed data) .
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers via IR spectra.
- NOESY NMR : Cross-peaks between pyrrolidine H3 and quinoxaline protons confirm spatial proximity .
What structural analogs show enhanced binding affinity in target validation studies?
SAR Insights
identifies ethyl 7-oxopyrido[2,3-f]quinoxaline-8-carboxylates as potent analogs. Substitutions at the quinoxaline 2-position (e.g., Cl, CF3) improve kinase inhibition (IC50 < 100 nM) . The trifluoromethoxy group in ’s urea derivative enhances binding to adenosine receptors .
What computational methods predict interactions with kinase targets?
Q. In Silico Validation
- Molecular Docking : AutoDock Vina or Glide for binding pose prediction (e.g., TrkA kinase in ) .
- MD Simulations : GROMACS for stability assessment (20 ns trajectories).
- QSAR Models : CoMFA/CoMSIA to correlate substituents (e.g., CF3O vs. OMe) with IC50 values.
How is the hydrolytic stability of the trifluoromethoxy group assessed under physiological conditions?
Q. Stability Profiling
- Forced Degradation Studies : Incubate at pH 1–9 (37°C, 72 hrs) and monitor via HPLC (’s protocol) .
- LC-MS : Detect degradation products (e.g., demethylation or cleavage).
- Arrhenius Modeling : Predict shelf-life at 25°C using activation energy (Ea) from accelerated testing.
How can regioselectivity challenges in quinoxaline functionalization be addressed?
Synthetic Control
uses directing groups (e.g., NH2) to guide C-H activation at specific positions . For example, Pd(OAc)2/phenanthroline catalyzes C3 arylation of quinoxalines with >90% regioselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
